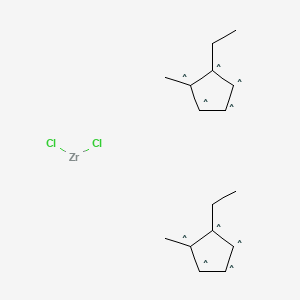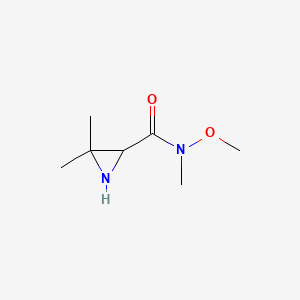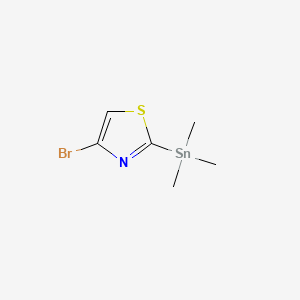
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate, also known as CBDA, is a cyclic amino acid derivative that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. CBDA is a chiral molecule that exists in two enantiomeric forms, and it has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects.
作用機序
The mechanism of action of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in cell proliferation and viral replication. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and other retroviruses.
Biochemical and Physiological Effects:
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit cell proliferation. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has also been found to modulate the immune response by increasing the production of cytokines and chemokines. In addition, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been shown to have antioxidant activity, which may contribute to its antitumor and antiviral effects.
実験室実験の利点と制限
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it exhibits a range of biological activities that make it a useful tool for studying cell proliferation, viral replication, and immune modulation. However, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate also has some limitations. It is a chiral molecule, and its enantiomers may exhibit different biological activities. In addition, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate is not very water-soluble, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate. One area of interest is the development of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate, which may lead to the discovery of new targets for drug development. Finally, the synthesis of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate analogs with improved solubility and bioavailability may lead to the development of more effective drugs.
合成法
The synthesis of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate can be achieved through a multi-step process that involves the reaction of commercially available starting materials. The first step involves the condensation of 2,3-diaminobutyric acid with diethyl oxalate to form the corresponding diethyl ester. The diethyl ester is then reacted with acetic anhydride to form the corresponding acetyl derivative, which is subsequently converted to Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate through a cyclization reaction using trifluoroacetic acid as a catalyst. The yield of this process is typically around 50%, and the final product can be purified using standard chromatographic techniques.
科学的研究の応用
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has also been found to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens.
特性
IUPAC Name |
dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-13-7(11)3-4(8(12)14-2)6(10)5(3)9/h3-6H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLOUYDTMGPNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1N)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aR)-Hexahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B574197.png)
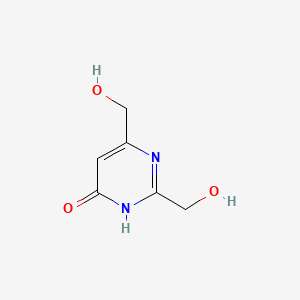

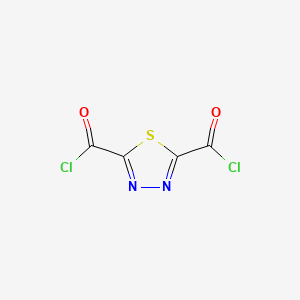
![4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B574207.png)
